molecular formula C15H22O B14503169 Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- CAS No. 64924-63-6

Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)-

Cat. No.: B14503169
CAS No.: 64924-63-6
M. Wt: 218.33 g/mol
InChI Key: XSCIZFUSYIOBBJ-UHFFFAOYSA-N
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Description

Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- is a chemical compound with a complex structure that includes a phenol group substituted with two methyl groups and a 1-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- typically involves the alkylation of phenol with 1-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired substitution occurs at the correct positions on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

    Medicine: Investigations into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects, are being conducted.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and interact with active sites, while the methyl and cyclohexyl groups can influence the compound’s hydrophobic interactions and overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,5-dimethyl-: This compound lacks the 1-methylcyclohexyl group but shares similar chemical properties.

    Phenol, 2,4-dimethyl-: Another similar compound with different substitution patterns on the phenol ring.

Uniqueness

Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- is unique due to the presence of the 1-methylcyclohexyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

64924-63-6

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2,5-dimethyl-4-(1-methylcyclohexyl)phenol

InChI

InChI=1S/C15H22O/c1-11-10-14(16)12(2)9-13(11)15(3)7-5-4-6-8-15/h9-10,16H,4-8H2,1-3H3

InChI Key

XSCIZFUSYIOBBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)C2(CCCCC2)C

Origin of Product

United States

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